molecular formula C20H19N3O5 B2568831 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 898418-05-8

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2568831
CAS No.: 898418-05-8
M. Wt: 381.388
InChI Key: WGBSLSCMWRUMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide features a hybrid structure combining a 4-oxo-4H-pyran core substituted with an indolin-1-ylmethyl group at position 6 and an acetamide linker bridging to a 5-methylisoxazole moiety.

Properties

IUPAC Name

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-13-8-19(22-28-13)21-20(25)12-27-18-11-26-15(9-17(18)24)10-23-7-6-14-4-2-3-5-16(14)23/h2-5,8-9,11H,6-7,10,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBSLSCMWRUMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and the implications of its structure on pharmacological applications.

Structural Features

The molecular structure of the compound includes:

  • An indoline derivative
  • A pyran ring
  • An acetamide functional group
    These features suggest that the compound may interact with various biological targets, influencing multiple pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Condensation Reactions : Combining indoline derivatives with pyran intermediates.
  • Functional Group Modifications : Introducing the isoxazole moiety through specific chemical reactions.
  • Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of the final product.

Biological Activity

Preliminary studies indicate that 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide may exhibit several biological activities:

Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, derivatives of pyran and indole have been reported to possess significant antimicrobial activity, which may extend to this compound as well .

Antitumor Properties

Compounds containing indole and pyran structures have been documented for their antitumor effects, potentially making this compound a candidate for further investigation in cancer therapy .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors involved in disease pathways, similar to other compounds in its class .

Case Studies and Research Findings

  • Antimicrobial Studies : A study on related compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.56 to 12.50 μM .
  • Antitumor Assays : In vitro studies have indicated that similar pyran derivatives can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

Data Table: Biological Activity Overview

Activity Type Target Organisms/Cells Observed Effects Reference
AntimicrobialStaphylococcus aureusMIC: 0.56–12.50 μM
AntitumorCancer cell linesInduction of apoptosis
Enzyme InhibitionVarious enzymesModulation of activity

Scientific Research Applications

Preliminary studies have indicated several promising biological activities associated with this compound:

Anticancer Activity

Research suggests that compounds with similar structures may inhibit tumor growth. The presence of the indoline and pyran rings can enhance interactions with cancer-related targets, making this compound a candidate for further investigation in cancer therapeutics.

Anti-inflammatory Effects

Compounds related to this structure have shown potential anti-inflammatory properties, which could be beneficial for treating chronic inflammatory conditions. These effects warrant further exploration to understand the underlying mechanisms.

Antimicrobial Properties

The unique structure may also contribute to antimicrobial effects, as observed in other pyran-based compounds. Initial tests indicate that it may exhibit activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Synthesis and Characterization

The synthesis of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide typically involves several key steps:

  • Formation of the Pyran Ring : Utilizing appropriate precursors and catalysts.
  • Indoline Attachment : Employing coupling reactions to integrate the indoline moiety.
  • Acetamide Formation : Finalizing the structure through acetamide linkage formation.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Case Study 1: Anticancer Research

In a study published in Proceedings of the American Association for Cancer Research, derivatives similar to this compound were tested against various cancer cell lines, demonstrating significant growth inhibition rates. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Anti-inflammatory Effects

A recent investigation explored the anti-inflammatory properties of related compounds, revealing that they could effectively reduce inflammatory markers in vitro. This study suggests that structural features of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide might play a crucial role in mediating these effects .

Case Study 3: Antimicrobial Testing

Research conducted on pyran derivatives indicated antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited promising results, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related molecules from the evidence. Key structural motifs (e.g., pyran, isoxazole, acetamide) and synthetic pathways are highlighted.

Table 1: Structural and Functional Comparison

Compound Name (ID) Core Structure Key Substituents/Modifications Reported Activity/Synthesis Reference
Target Compound 4-Oxo-4H-pyran Indolin-1-ylmethyl, 5-methylisoxazole-acetamide Hypothesized kinase inhibition (analogous to pyran-based inhibitors)
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (, Compound 3) Pyrimidine-thioether 5-methylisoxazole-acetamide, sulfanyl group No activity data provided; sulfanyl groups may enhance bioavailability or binding affinity
Compound 4 () Sulfonamide-dihydroxypyrazolidine Dual dihydroxypyrazolidine, 5-methylisoxazole Derived from sulfamethoxazole; potential antibacterial (analogous to sulfonamide antibiotics)
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate () 4H-Pyran Amino-pyrazole, cyano, phenyl, ester Synthesized via reflux with malononitrile/ethyl cyanoacetate; no bioactivity reported
Quinoline-piperidine derivatives () Quinoline-tetrahydrofuran Piperidine, nicotinamide, methoxyphenyl Patented as kinase inhibitors (e.g., EGFR or VEGFR targets)

Key Observations:

The 4-oxo-4H-pyran core aligns with pyran-based compounds in , which utilize malononitrile or cyanoacetate in synthesis .

Synthetic Pathways :

  • The target’s ether linkage (pyran-3-yl-oxy) may require similar coupling methods to those in (e.g., reflux with triethylamine in dioxane) .
  • ’s use of hydrazine and ethyl acetoacetate for cyclization could inform strategies for indoline or pyrazole integration .

Biological Implications: While the target’s indoline group is absent in other analogs, its presence may mimic the quinoline-piperidine systems in , which target kinase domains . The lack of sulfonamide or pyrimidine groups (cf. ) may reduce off-target effects compared to sulfamethoxazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.